molecular formula C17H19N3O4S4 B14752982 Cephalosporin 87/30 CAS No. 1055-69-2

Cephalosporin 87/30

Cat. No.: B14752982
CAS No.: 1055-69-2
M. Wt: 457.6 g/mol
InChI Key: WFXDMOZIXPFIEO-IUODEOHRSA-N
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Description

Cephalosporin 87/30 is a member of the cephalosporin class of antibiotics, which are derived from the fungus Acremonium. Cephalosporins are β-lactam antibiotics that are widely used to treat bacterial infections due to their broad-spectrum activity and low toxicity. This compound, like other cephalosporins, works by inhibiting bacterial cell wall synthesis, leading to the death of the bacteria.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cephalosporin antibiotics typically involves the modification of the core β-lactam structure. The process begins with the fermentation of the fungus Acremonium to produce cephalosporin C. This compound is then chemically modified to produce various cephalosporins, including Cephalosporin 87/30. The key steps in the synthesis include acylation, cyclization, and side-chain modification. Reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pH conditions to optimize yield and purity .

Industrial Production Methods: Industrial production of cephalosporins involves large-scale fermentation followed by extraction and purification processes. Techniques such as adsorption chromatography, membrane separation, and reactive extraction are commonly used to isolate and purify the antibiotic. The final product is then formulated into various dosage forms for clinical use .

Chemical Reactions Analysis

Types of Reactions: Cephalosporin 87/30 undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the side chains of the cephalosporin molecule, potentially altering its antibacterial activity.

    Reduction: Reduction reactions can also affect the side chains, leading to different derivatives with varying properties.

    Substitution: Substitution reactions, particularly at the 7-position of the β-lactam ring, are crucial for creating new cephalosporin derivatives with enhanced activity.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired modifications .

Major Products: The major products formed from these reactions are various cephalosporin derivatives, each with unique antibacterial properties. These derivatives are often tested for their efficacy against different bacterial strains to identify the most potent compounds .

Scientific Research Applications

Cephalosporin 87/30 has a wide range of scientific research applications, including:

Mechanism of Action

Cephalosporin 87/30 is compared with other cephalosporins such as cephalexin, cefuroxime, cefaclor, cefixime, and cefpodoxime. While all these compounds share the core β-lactam structure, they differ in their side chains, which affect their spectrum of activity and pharmacokinetic properties. This compound is unique in its specific modifications, which may confer advantages in terms of stability, spectrum of activity, or resistance to β-lactamase enzymes .

Comparison with Similar Compounds

  • Cephalexin
  • Cefuroxime
  • Cefaclor
  • Cefixime
  • Cefpodoxime

Cephalosporin 87/30 stands out due to its unique side-chain modifications, which may offer improved efficacy against certain bacterial strains and reduced susceptibility to resistance mechanisms.

Properties

CAS No.

1055-69-2

Molecular Formula

C17H19N3O4S4

Molecular Weight

457.6 g/mol

IUPAC Name

(6R,7R)-3-(dimethylcarbamothioylsulfanylmethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C17H19N3O4S4/c1-19(2)17(25)28-8-9-7-27-15-12(14(22)20(15)13(9)16(23)24)18-11(21)6-10-4-3-5-26-10/h3-5,12,15H,6-8H2,1-2H3,(H,18,21)(H,23,24)/t12-,15-/m1/s1

InChI Key

WFXDMOZIXPFIEO-IUODEOHRSA-N

Isomeric SMILES

CN(C)C(=S)SCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)O

Canonical SMILES

CN(C)C(=S)SCC1=C(N2C(C(C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)O

Origin of Product

United States

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